8-Ferrocenyl-1-Octanethiol
Description
Properties
CAS No. |
146056-20-4 |
|---|---|
Molecular Formula |
C15H12O2 |
Synonyms |
8-Ferrocenyl-1-Octanethiol |
Origin of Product |
United States |
Fundamental Electrochemical Behavior and Electron Transfer Mechanisms of 8 Ferrocenyl 1 Octanethiol Systems
Reversible One-Electron Oxidation of the Ferrocene (B1249389)/Ferricinium Couple
Fc ⇌ Fc⁺ + e⁻ researchgate.net
This single-electron transfer is known for its chemical stability and reproducibility, making ferrocene an excellent redox probe. researchgate.net In an ideal scenario for a surface-immobilized species like 8-Ferrocenyl-1-Octanethiol in a SAM, the cyclic voltammogram should exhibit symmetric oxidation and reduction peaks with a peak separation (ΔEp) of zero and a full-width at half-maximum (FWHM) of 90.6 mV for a one-electron process at room temperature. osti.govutwente.nl However, deviations from this ideal Nernstian behavior are common and provide valuable insights into the system's properties. utwente.nl The stability of the ferrocenium (B1229745) cation can be influenced by the surrounding environment, including the solvent and the supporting electrolyte anions. researchgate.net
Electron-Transfer Kinetics in Self-Assembled Monolayers
The kinetics of electron transfer in self-assembled monolayers of 8-Ferrocenyl-1-Octanethiol are of central importance. The process is typically understood as an electron tunneling event through the insulating alkyl chain that separates the ferrocene redox center from the underlying electrode, often gold. nsf.gov The rate of this electron transfer is highly dependent on the distance between the ferrocene unit and the electrode surface, which is determined by the length of the alkyl chain. osti.govacs.org
For ferrocene-terminated alkanethiols, the standard electron-transfer rate constant (k⁰) has been shown to decrease exponentially with increasing alkyl chain length. osti.govcolab.ws This relationship is a key indicator of a through-bond tunneling mechanism. Studies on mixed monolayers, where 8-Ferrocenyl-1-Octanethiol is co-adsorbed with other alkanethiols, have been conducted to minimize interactions between adjacent ferrocene moieties and to reduce defects in the film. dtic.mil The rate of electron transfer can be measured using various electrochemical techniques, including cyclic voltammetry and chronoamperometry for longer chains, and faster methods like the indirect laser-induced temperature jump (ILIT) for shorter chains where the kinetics are too rapid for conventional methods. osti.govacs.org
The following table presents representative data on electron transfer rate constants for ferrocene-terminated alkanethiols with varying chain lengths, illustrating the general trend applicable to 8-Ferrocenyl-1-Octanethiol.
| Compound | Number of Methylene (B1212753) Units (n) | Standard Electron Transfer Rate Constant (k⁰) in s⁻¹ | Measurement Technique |
| Ferrocenyl-pentanethiol | 5 | ~1.3 x 10⁶ | ILIT |
| Ferrocenyl-hexanethiol | 6 | ~4.4 x 10⁵ | ILIT |
| Ferrocenyl-heptanethiol | 7 | ~1.5 x 10⁵ | ILIT |
| 8-Ferrocenyl-1-Octanethiol | 8 | ~5.1 x 10⁴ | ILIT |
| Ferrocenyl-nonanethiol | 9 | ~1.7 x 10⁴ | ILIT |
| Ferrocenyl-hexadecanethiol | 16 | ~1.3 | Chronoamperometry |
Note: The values are approximate and can vary based on experimental conditions. The data for n=5-9 are from ILIT measurements at 25°C, while the value for n=16 is from a different technique, highlighting the significant decrease in rate with chain length. osti.govcolab.ws
Influence of Microenvironment on Electrochemical Potentials
This variation in microenvironments often leads to non-ideal electrochemical behavior, such as peak broadening and the appearance of multiple redox peaks in the CV. utwente.nlacs.org For instance, ferrocene units that are well-exposed to the electrolyte may have a different redox potential than those that are partially buried or shielded by neighboring molecules. acs.orgresearchgate.net This phenomenon has been attributed to the lattice strain created by the size mismatch between the bulky ferrocene headgroups and the sulfur atoms anchoring the alkyl chains to the gold surface. acs.orgresearchgate.net This strain can result in some ferrocene units being displaced and consequently experiencing a different local dielectric environment, which in turn affects their oxidation potential. acs.org The presence of different microenvironments can lead to a dispersion in the formal potentials of the surface-bound redox sites. dtic.mil
Effect of Alkyl Chain Length on Electron Transfer Rates and Redox Properties
The length of the alkyl chain in ferrocenyl-alkanethiols is a critical parameter that systematically influences both the electron transfer kinetics and the redox properties. For 8-Ferrocenyl-1-Octanethiol, the eight-methylene chain acts as a dielectric spacer and a tunnel barrier.
Electron Transfer Rates: As established, the rate of electron transfer decreases exponentially as the alkyl chain length increases. osti.govacs.org This is due to the lower probability of an electron tunneling over a longer distance. The decay constant (β) for this process is a measure of the efficiency of the alkyl chain in mediating electron transfer. For alkanethiol SAMs on gold, β values are typically around 1.1 to 1.2 per methylene group. osti.gov This predictable relationship allows for the fine-tuning of electron transfer rates by simply altering the chain length. osti.govacs.org
Redox Properties: The alkyl chain length also affects the redox potential (E¹/²) of the ferrocene/ferricinium couple. As the chain length decreases, the redox potential tends to shift to more positive values. acs.org This shift is attributed to the changing microenvironment and the interaction of the ferrocene unit with the electrode surface and neighboring molecules. acs.org For very short chains, the ferrocene group is closer to the conductive surface and may experience stronger van der Waals and orbital hybridization interactions, which can stabilize the neutral state and make oxidation more difficult. acs.org
The following table summarizes the effect of alkyl chain length on key electrochemical parameters.
| Number of Methylene Units (n) | Anodic Peak Potential (Epa) in mV vs. Ag/AgCl | Cathodic Peak Potential (Epc) in mV vs. Ag/AgCl | Full Width at Half Maximum (FWHM) in meV |
| 2 | ~430 | ~380 | >300 |
| 4 | ~350 | ~300 | ~200 |
| 8 | ~280 | ~240 | ~120 |
| 11 | ~260 | ~220 | <100 |
| 15 | ~250 | ~210 | <100 |
Note: These are representative values derived from studies on S(CH₂)nFc SAMs and illustrate the general trend. Actual values can vary with experimental conditions. acs.org
Interfacial Electrostatic Potential and Double-Layer Effects on Redox Chemistry
The redox chemistry of 8-Ferrocenyl-1-Octanethiol SAMs is significantly influenced by the electrostatic potential at the electrode-monolayer-electrolyte interface and the structure of the electrochemical double layer. nih.gov When the ferrocene moieties are oxidized to the cationic ferricinium state, counter-ions from the supporting electrolyte must approach the monolayer to maintain charge neutrality. researchgate.net
The nature of these counter-ions and their ability to pair with the ferricinium centers can alter the redox potential. researchgate.netnih.gov For example, more hydrophobic anions tend to form tighter ion pairs with the ferricinium cation, which stabilizes the oxidized state and can shift the redox potential to less positive values. researchgate.net Conversely, hydrophilic anions that are strongly solvated by water have a weaker interaction with the ferricinium centers, making oxidation more difficult and shifting the potential to more positive values. researchgate.net
The distribution of potential across the interface, from the electrode surface through the monolayer to the bulk electrolyte, also plays a crucial role. nih.gov The organized structure of the SAM creates a dielectric layer, and a significant portion of the potential drop occurs across this molecular film. nih.gov This interfacial potential field affects the energetics of the electron transfer process and can influence the measured redox potentials. The choice of electrolyte and its concentration can modify the structure of the double layer, thereby impacting the local electrostatic environment of the ferrocene redox centers and altering their electrochemical behavior. nih.gov
Self Assembled Monolayers Sams of 8 Ferrocenyl 1 Octanethiol
Formation and Adsorption Dynamics on Substrates
The formation of SAMs from 8-Ferrocenyl-1-Octanethiol is a process governed by the interplay of molecule-substrate interactions, solvent properties, and the conditions of immobilization. Understanding these dynamics is crucial for creating high-quality, functional monolayers.
Spontaneous Adsorption on Gold Surfaces
The assembly of 8-Ferrocenyl-1-Octanethiol on gold substrates is a spontaneous process driven by the strong affinity between sulfur and gold. nih.gov This interaction leads to the formation of a stable gold-thiolate bond, with a significant bonding energy of approximately 40-45 kcal/mol. dojindo.com This robust anchoring allows for the rapid and specific adsorption of the thiol molecules from a solution onto the gold surface, forming a dense and organized monolayer. nih.gov Ferrocenyl alkanethiols, in general, are widely utilized for modifying gold surfaces to introduce these electrochemically active molecules. dojindo.com The resulting modified gold surface can then be used to develop sensitive electrochemical analyses. dojindo.com
Impact of Solvent Characteristics on SAM Formation
The choice of solvent plays a critical role in the formation and structural quality of self-assembled monolayers. The solvent's polarity can markedly influence the structure and formation of the resulting SAM. Studies on similar thiol-based systems have shown that the quality of the monolayer increases with solvent polarity. For instance, SAMs formed in ethanol (B145695) tend to have a uniform surface and highly ordered domains, while those formed in non-polar solvents like octane (B31449) may result in a more disordered, liquid-like phase. The solubility of the thiol molecules is a key factor; for reproducible SAM loading, it is desirable that the redox molecules and any diluent molecules have similar solubility characteristics in the chosen solvent. nih.gov
The structural quality of SAMs has been observed to increase in the order of ethanol > dimethylformamide (DMF) > octane, directly correlating with the polarity of the solvent. acs.orgmdpi.com This suggests that more polar solvents facilitate the formation of well-ordered, high-quality monolayers.
Optimization of Immobilization Conditions (e.g., temperature, pressure)
The quality of the formed SAM is highly dependent on the conditions used during the immobilization process. Key parameters that can be optimized include temperature, immersion time, and the concentration of the thiol solution.
Temperature: Temperature can influence the mobility of the adsorbing molecules on the surface, affecting the final ordering of the monolayer. For instance, in the formation of mixed monolayers, deposition may be carried out at a moderately elevated temperature, such as 40°C, to prevent phase separation between the different components. researchgate.net However, temperature must be carefully controlled, as excessively high temperatures can lead to desorption or decomposition of the monolayer. For example, octanethiol SAMs on copper have been shown to be stable up to approximately 200°C, after which they begin to degrade. researchgate.net
Immersion Time: The duration for which the gold substrate is exposed to the thiol solution is another critical factor. While the initial adsorption is rapid, the subsequent organization and ordering of the alkyl chains into a densely packed structure is a slower process. Studies have shown that an immersion time of 18 hours is sufficient for the coupling reaction to reach completion, with longer durations not leading to a significant increase in surface coverage. nsf.gov
While temperature and immersion time are well-studied parameters, there is limited information in the scientific literature regarding the specific effects of pressure on the formation of 8-Ferrocenyl-1-Octanethiol SAMs.
Structural Characteristics and Molecular Organization
The functionality of SAMs derived from 8-Ferrocenyl-1-Octanethiol is intrinsically linked to their structural organization at the molecular level. This includes the packing density of the molecules and their orientation relative to the substrate surface.
Packing Density and Lateral Interchain Interactions
The performance of a SAM is influenced by components such as the length of the alkyl spacer and the interactions between adjacent molecules. utwente.nl These interactions include van der Waals forces between the octyl chains and Fc-Fc interactions between the ferrocene (B1249389) headgroups. The final packing density is a result of the balance between these attractive forces and the repulsive steric and electrostatic interactions. Loosely packed and disordered SAMs have been shown to exhibit different properties than well-packed and highly ordered ones. researchgate.net
Table 1: Factors Influencing SAM Packing Density
| Factor | Description | Impact on Packing |
|---|---|---|
| Alkyl Chain Length | The number of carbon atoms in the alkyl chain. | Longer chains generally lead to stronger van der Waals interactions, promoting denser packing. Odd-even effects in chain length can alter the tilt angle and packing efficiency. acs.orgresearchgate.net |
| Solvent | The medium used for SAM deposition. | Higher polarity solvents can facilitate better ordering and lead to higher quality, more densely packed SAMs. acs.orgmdpi.com |
| Deposition Time | The duration of substrate immersion in the thiol solution. | Sufficient time is required for molecules to arrange from an initial disordered state to a well-ordered, densely packed monolayer. nsf.gov |
| Temperature | The temperature at which deposition occurs. | Moderate temperatures can provide molecules with enough mobility to find optimal packing arrangements, while high temperatures can cause disorder or desorption. researchgate.netresearchgate.net |
Molecular Orientation and Conformational Changes (e.g., during redox reaction)
The orientation of the 8-Ferrocenyl-1-Octanethiol molecules within the SAM is not static. The alkyl chains typically adopt a tilted orientation with respect to the surface normal to maximize van der Waals interactions. The ferrocene headgroups can also exhibit specific orientations that are dependent on the length of the alkyl chain. researchgate.net An odd-even effect related to the number of carbon atoms in the alkyl chain influences the tilt angle of the ferrocene units. acs.org
Crucially, the orientation of the monolayer can change during the redox reaction of the ferrocene moiety. dojindo.com The transformation of the neutral ferrocene group to the charged ferricinium ion induces changes in the electrostatic interactions within the monolayer and with ions from the surrounding electrolyte. This can lead to a reversible conformational change, altering the tilt and orientation of the molecules to accommodate the new charge distribution. This dynamic behavior has been investigated using techniques such as Fourier transform infrared reflection-adsorption spectroscopy (FT-IRRAS) and electrochemical quartz crystal microbalance (EQCM). dojindo.com
Formation of Ordered Domains and Defect Structures
The formation of on gold surfaces is a complex process that results in a mosaic of ordered domains and various structural defects. The bulky ferrocenyl headgroup and the flexible octanethiol chain contribute to a rich variety of surface structures.
Ordered Domains:
Within the SAM, regions of well-ordered molecules can form. In these domains, the alkyl chains are typically tilted to maximize van der Waals interactions, and the ferrocenyl groups adopt a regular arrangement. However, the large size of the ferrocenyl headgroup compared to the alkyl chain diameter introduces strain, which can limit the long-range order of these domains. Studies on similar ferrocenyl-alkanethiols have shown that the degree of order is influenced by the length of the alkyl chain.
Defect Structures:
The formation of a perfectly ordered monolayer is entropically unfavorable, leading to the presence of various defects:
Vacancy Islands: These are areas where the gold substrate is exposed, resulting from the incomplete assembly of the monolayer.
Disordered Domains: In these regions, the molecules lack a regular packing arrangement. This can be due to kinetic trapping during the self-assembly process or the accommodation of strain induced by the bulky headgroups. researchgate.net
Domain Boundaries: These are the interfaces between different ordered domains with varying orientations.
Pinholes: These are small defects within an otherwise ordered domain.
The presence of these defects can significantly influence the electrochemical properties of the SAM. For instance, disordered regions or defects can provide pathways for ions from the electrolyte to approach the electrode surface, affecting charge transfer rates. The non-ideal electrochemical behavior often observed in ferrocenyl-alkanethiol SAMs, such as peak broadening and splitting in cyclic voltammograms, has been attributed to the presence of ferrocenyl units in different microenvironments arising from these ordered and disordered domains. researchgate.netacs.org
Research has shown that the formation of these domains and defects is a dynamic process. For example, the structure of SAMs formed from octylthiocyanate on Au(111) was found to include ordered and disordered domains, vacancy islands, and other structural defects when formed in solution at room temperature. nih.gov
Mixed Self-Assembled Monolayers (mSAMs) Incorporating 8-Ferrocenyl-1-Octanethiol
To overcome the steric hindrance and intermolecular interactions associated with pure 8-Ferrocenyl-1-Octanethiol SAMs, co-adsorption with shorter, simpler alkanethiols, often referred to as "diluent" or "spacer" thiols, is a widely employed strategy. This approach involves forming a mixed self-assembled monolayer (mSAM) where the ferrocenyl-terminated thiols are interspersed with the diluent molecules.
Commonly used diluent thiols for this purpose include:
6-Mercapto-1-hexanol (MCH): The hydroxyl (-OH) terminal group of MCH can form hydrogen bonds, which can influence the structure and properties of the mixed monolayer. MCH has been used in various studies to create mixed SAMs for applications in biosensors and electrochemistry. nih.govresearchgate.netmdpi.com
1-Octanethiol (OT): Having the same alkyl chain length as 8-Ferrocenyl-1-Octanethiol but lacking the bulky headgroup, 1-Octanethiol can effectively space out the ferrocenyl moieties, reducing intermolecular interactions. nih.govacs.org
The process of forming these mixed SAMs can be achieved through two primary methods:
Co-adsorption from a mixed solution: The gold substrate is immersed in a solution containing a mixture of 8-Ferrocenyl-1-Octanethiol and the diluent thiol. The final composition of the SAM is influenced by the concentration ratio of the two thiols in the solution, their relative adsorption kinetics, and intermolecular interactions on the surface.
Sequential adsorption: The substrate is first immersed in a solution of one thiol, followed by immersion in a solution of the second thiol. This method can lead to phase-separated domains or partially displaced monolayers, depending on the immersion times and the relative binding strengths of the thiols. researchgate.net
The inclusion of these diluent thiols helps to create a more organized and electrochemically well-behaved monolayer by isolating the ferrocenyl groups, thereby minimizing electrostatic and steric interactions between them. researchgate.netutwente.nl This dilution is often necessary to achieve ideal, reversible electrochemical behavior of the ferrocenyl redox couple. researchgate.net
The surface composition of the mSAM can be manipulated by adjusting the mole fraction of 8-Ferrocenyl-1-Octanethiol and the diluent thiol in the deposition solution. While the composition of the SAM generally reflects the solution composition, it is not always a direct one-to-one correlation due to differences in adsorption kinetics and intermolecular interactions between the different thiol molecules. dtic.mil
By systematically varying the surface density of the ferrocenyl groups, a range of properties can be tuned:
Electrochemical Response: At high surface coverages of 8-Ferrocenyl-1-Octanethiol, strong intermolecular interactions between adjacent ferrocenyl moieties can lead to broadened and split redox peaks in cyclic voltammetry. researchgate.net By diluting the ferrocenyl groups with a spacer thiol, these interactions are minimized, resulting in sharper, more ideal electrochemical signals. This control is crucial for applications in sensing and molecular electronics where a well-defined and reproducible electrochemical response is required.
Electron Transfer Kinetics: The rate of electron transfer between the ferrocenyl redox center and the underlying electrode can be influenced by the surrounding microenvironment. The composition of the mSAM affects the dielectric properties of the monolayer and the distance of the ferrocenyl group from the surface, thereby modulating the electron transfer kinetics.
The ability to create surfaces with tailored properties through the controlled formation of mSAMs has been a driving force in their application in diverse fields such as biosensors, molecular electronics, and corrosion protection.
The structural integrity and rigidity of a mixed self-assembled monolayer are significantly influenced by the molecular characteristics of the co-adsorbed diluent thiol, specifically its shape and chain length, in relation to 8-Ferrocenyl-1-Octanethiol.
Effect of Molecular Shape:
Effect of Chain Length:
The relative chain lengths of 8-Ferrocenyl-1-Octanethiol and the diluent thiol are a critical determinant of the SAM's structure and rigidity.
Matching Chain Lengths: When the diluent thiol has a chain length similar to the octanethiol chain of 8-Ferrocenyl-1-Octanethiol (e.g., 1-octanethiol), a relatively uniform and well-ordered monolayer can be formed. The van der Waals interactions between the neighboring alkyl chains are maximized, contributing to the stability and rigidity of the SAM.
Studies on mixed SAMs of different alkanethiols have demonstrated that the interplay between chain length and terminal group functionality dictates the final structure and properties of the monolayer. For instance, research on mixed monolayers of long and short-chain alkanethiols with different terminal groups has shown that the composition and order of the SAM can be systematically varied. dtic.mil
Stability and Durability of Ferrocenyl SAMs
The chemical stability of self-assembled monolayers of 8-Ferrocenyl-1-Octanethiol in different chemical environments is a critical factor for their practical application. The stability is primarily determined by the strength of the gold-thiolate bond and the integrity of the ferrocenyl moiety and the alkyl chain.
In Aqueous Media:
Ferrocenyl-terminated SAMs generally exhibit good stability in aqueous electrolyte solutions, which are commonly used for electrochemical studies. The hydrophobic nature of the alkyl chains and the ferrocenyl group can provide a certain degree of protection to the underlying gold substrate from the aqueous environment. However, the stability can be influenced by several factors:
pH of the solution: Extreme pH values can potentially affect the stability of the SAM.
Presence of oxidizing or reducing agents: Strong oxidizing or reducing agents in the solution could lead to the degradation of the monolayer or the ferrocenyl group.
Anion effects: The type of anion present in the electrolyte can influence the redox behavior and stability of the ferrocenyl SAM. Some anions can form ion pairs with the oxidized ferrocenium (B1229745) cation, which can affect the structure and stability of the monolayer. researchgate.net
In Non-Aqueous Media:
In organic solvents, the stability of the SAM can be more variable and depends on the nature of the solvent. Solvents that can swell or partially dissolve the alkyl chains can lead to a disruption of the ordered structure and a decrease in the stability of the monolayer. The choice of a suitable non-aqueous solvent is therefore crucial for applications that require the use of such media.
Thermal Stability Considerations
The thermal stability of self-assembled monolayers (SAMs) is a critical parameter that dictates their viability in applications where they may be subjected to elevated temperatures. For 8-Ferrocenyl-1-Octanethiol SAMs on gold, the thermal stability is primarily governed by the strength of the gold-thiolate bond and the intermolecular van der Waals forces within the monolayer. While specific thermal analysis data, such as from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), for 8-Ferrocenyl-1-Octanethiol are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous alkanethiol and ferrocene-terminated SAMs.
Thermal desorption spectroscopy (TDS) studies on similar alkanethiol SAMs on gold surfaces reveal that desorption and decomposition processes typically occur in distinct temperature regimes. For instance, studies on undecanethiol SAMs have shown that the desorption of intact molecules from a well-ordered monolayer occurs at specific temperatures, indicating the energy required to break the gold-thiolate bond and overcome intermolecular forces. nih.gov For 11-mercaptoundecanoic acid (11-MUA) SAMs on gold, the desorption of the intact molecule has been observed at approximately 550 K (277 °C). nih.gov
The decomposition of the alkanethiol chain itself is another consideration. For octanethiolate monolayers, albeit on a copper substrate which forms a similarly strong bond with sulfur, stability has been observed up to approximately 480 K (207 °C). researchgate.net Above this temperature, decomposition via mechanisms such as C-S bond scission can occur. researchgate.net For alkanethiols on gold, desorption of both intact molecules and fragments with cleaved sulfur has been observed at around 500 K (227 °C). nih.gov The presence of the bulky ferrocenyl terminal group in 8-Ferrocenyl-1-Octanethiol may influence the packing density of the SAM, which in turn can affect its thermal stability. Looser packing could potentially lead to a lower thermal desorption temperature compared to simple n-alkanethiols.
It is also important to note that thermal stability is influenced by the environment. In an inert atmosphere or under ultra-high vacuum (UHV), the primary degradation pathway is thermal desorption. However, in the presence of oxygen, oxidative processes can occur at lower temperatures, leading to the formation of sulfinates or sulfonates and subsequent degradation of the monolayer structure.
The following table summarizes thermal stability data for related alkanethiol SAMs, providing an approximate range for the expected stability of 8-Ferrocenyl-1-Octanethiol SAMs.
| Compound | Substrate | Technique | Key Observation Temperature (K) | Key Observation Temperature (°C) | Observation |
|---|---|---|---|---|---|
| Octanethiolate | Cu(111) | XPS, TPD | ~480 K | ~207 °C | Monolayer stable up to this temperature. researchgate.net |
| Undecanethiol (UDT) | Au(111) | TDS | ~500 K | ~227 °C | Desorption of intact molecules and fragments. nih.gov |
| 11-Mercaptoundecanoic Acid (11-MUA) | Au(111)/mica | TDS | 550 K | 277 °C | Desorption of intact molecule. nih.gov |
| Butanethiol | Au(001) | TPD | ~500 K | ~227 °C | Decomposition and desorption as 1-butene. core.ac.uk |
Long-Term Operational Stability in Applied Systems
The long-term operational stability of 8-Ferrocenyl-1-Octanethiol SAMs is of paramount importance for their practical application in devices such as electrochemical sensors, molecular electronics, and biosensors. This stability is a multifaceted issue, influenced by the electrochemical environment, the nature of the electrolyte, the applied potential, and the presence of interfering species.
In electrochemical applications, the stability of the ferrocene redox center is a key factor. Ferrocene is known for its robust and reversible one-electron redox behavior, which is a primary reason for its use in these systems. researchgate.net However, repeated cycling of the redox state can lead to gradual degradation of the monolayer. This can be due to several factors, including the dissolution of the ferrocenium cation into the electrolyte, or structural rearrangements within the monolayer induced by the changes in charge and ion pairing.
The stability of the underlying gold-thiolate bond is also a critical determinant of long-term operational stability. The Au-S bond, while relatively strong, can be susceptible to oxidative or reductive cleavage under certain electrochemical conditions. For instance, at highly negative potentials, reductive desorption of the thiolate from the gold surface can occur. Conversely, at highly positive potentials, oxidative processes can lead to the formation of sulfonate species and the subsequent loss of the monolayer.
Studies on ferrocene-terminated alkanethiols have shown that the stability of the SAM can be influenced by the packing density and the presence of co-adsorbed species. A well-ordered and densely packed monolayer can exhibit enhanced stability due to increased van der Waals interactions between the alkyl chains, which helps to protect the gold-sulfur bond from the surrounding environment. The bulky nature of the ferrocene headgroup can, however, hinder the formation of a perfectly ordered monolayer, potentially creating defect sites that can be points of initiation for degradation.
For electrochemical aptamer-based (E-AB) sensors, which utilize alkanethiol SAMs, it has been shown that methyl-terminated SAMs are more stable than their hydroxyl-terminated counterparts, a finding attributed to their increased hydrophobicity which reduces water penetration and subsequent monolayer degradation. acs.org This suggests that the hydrophobic nature of the octyl chain in 8-Ferrocenyl-1-Octanethiol could contribute positively to its long-term stability in aqueous environments. Research on these E-AB sensors has demonstrated that with appropriate monolayer design, continuous operation for several days in biological fluids at physiological temperatures is achievable. acs.orgresearchgate.net
The following table summarizes key factors influencing the long-term operational stability of ferrocenyl-alkanethiol SAMs in applied systems, based on findings from related research.
| Factor | Influence on Stability | Underlying Mechanism | Relevant Findings from Analogous Systems |
|---|---|---|---|
| Electrochemical Potential | Can lead to degradation at extreme positive or negative values. | Reductive desorption at negative potentials; oxidative cleavage of Au-S bond at positive potentials. | Desorption signals for alkanethiols on gold are typically observed at potentials more negative than -1.0 V. |
| Electrolyte Composition | Anions and pH can affect the stability and redox behavior. | Ion pairing with the ferrocenium cation can influence its stability and solubility in the electrolyte. | The redox potential of ferrocene-terminated SAMs can shift with changes in the electrolyte. |
| Monolayer Packing Density | Densely packed monolayers generally exhibit higher stability. | Increased van der Waals forces and protection of the Au-S bond from the environment. | Bulky terminal groups can disrupt packing, potentially reducing stability. morressier.com |
| Terminal Group Chemistry | Hydrophobicity of the terminal group can enhance stability in aqueous media. | Reduced water penetration into the monolayer. | Methyl-terminated SAMs show greater stability than hydroxyl-terminated SAMs in E-AB sensors. acs.org |
| Continuous Redox Cycling | Can lead to gradual degradation of the monolayer. | Possible dissolution of the oxidized ferrocenium species or structural rearrangements. | Ferrocene-based SAMs can be cycled for extended periods, but signal attenuation may be observed over time. |
Electrochemical Sensor and Biosensor Development
8-Ferrocenyl-1-Octanethiol is extensively utilized in the fabrication of electrochemical sensors and biosensors. By forming a stable SAM on a gold electrode surface, it provides a versatile platform for the immobilization of biorecognition elements and facilitates efficient electron transfer, which is crucial for sensitive and selective detection of various analytes.
Nucleic Acid Detection Platforms (e.g., ssDNA hybridization, PNA probes, miRNA)
Self-assembled monolayers of 8-Ferrocenyl-1-Octanethiol on gold electrodes serve as a foundational element in the development of sensitive platforms for the detection of nucleic acids. In these systems, the ferrocene unit acts as an electrochemical reporter. The general principle involves the immobilization of single-stranded DNA (ssDNA) or peptide nucleic acid (PNA) probes onto the electrode surface. When the target nucleic acid sequence (such as a complementary DNA strand or a specific microRNA) is present in a sample, it hybridizes with the immobilized probe. nih.gov
This hybridization event brings the negatively charged phosphate (B84403) backbone of the target nucleic acid into close proximity with the electrode surface, altering the local electrochemical environment of the ferrocene molecules. This change can be detected as a shift in the redox potential or a change in the electron transfer kinetics of the ferrocene/ferrocenium couple, providing a measurable signal for the detection of the hybridization event. nih.govresearchgate.net Ferrocene's ability to exhibit different affinities for single-stranded and double-stranded DNA can also be exploited for hybridization detection. nih.gov
Peptide nucleic acids, with their neutral backbone, offer high specificity and strong binding to target nucleic acids, making them excellent probes in these sensor platforms. beilstein-journals.orglifetein.compnabio.com The integration of ferrocene-labeled PNA probes allows for highly sensitive and selective detection of specific DNA or RNA sequences. nih.govnih.gov Furthermore, the detection of microRNAs (miRNAs), which are important biomarkers for various diseases, has been a significant area of research for these electrochemical biosensors. nih.govnih.govencyclopedia.pubrsc.org
Table 1: Performance Characteristics of Ferrocene-Based Nucleic Acid Detection Platforms
| Platform Type | Target Analyte | Detection Principle | Limit of Detection (LOD) | Reference |
| Electrochemical DNA Sensor | Dengue-related oligonucleotide | Ferrocenium hybridization indicator | Not specified | nih.gov |
| SPR Biosensor | microRNA | DNA*RNA antibody-based assay | 2 pM | nih.gov |
| Electrochemical Biosensor | miRNA-21 | Methylene (B1212753) blue intercalation | 0.020 fM | rsc.org |
Enzyme-Mediated Biosensing (e.g., glucose oxidase, alanine (B10760859) dehydrogenase)
In enzyme-mediated biosensors, 8-Ferrocenyl-1-Octanethiol plays a crucial role as an electron transfer mediator. nih.gov It facilitates the transfer of electrons between the active site of an immobilized enzyme and the electrode surface, a process that is often hindered by the large size and insulating protein shell of the enzyme.
A prominent example is the glucose biosensor, which typically utilizes the enzyme glucose oxidase (GOx). nih.govsemanticscholar.orgmdpi.com In such a sensor, a mixed SAM of 8-Ferrocenyl-1-Octanethiol and a diluent thiol is formed on a gold electrode, and glucose oxidase is immobilized on this surface. During the enzymatic reaction, glucose is oxidized by GOx, and the electrons generated are transferred from the enzyme's active site to the electrode via the ferrocene molecules. This mediated electron transfer allows for the amperometric detection of glucose at a lower potential, which can minimize interference from other electroactive species in the sample. mdpi.com The efficiency of this electron transfer is dependent on the chain length of the alkanethiol, with the octyl chain of 8-Ferrocenyl-1-Octanethiol providing a balance between insulation and electron tunneling distance.
While the use of ferrocene derivatives as mediators in biosensors for other enzymes like alanine dehydrogenase has been explored, specific studies detailing the use of 8-Ferrocenyl-1-Octanethiol in this context are less common. However, the principle remains the same: the ferrocene moiety acts as a redox shuttle to enable the electrochemical detection of the enzymatic reaction. nih.govdntb.gov.ua An electrochemical method for determining alanine aminotransferase (ALT) activity has been developed based on the detection of L-glutamate at a glutamate (B1630785) oxidase-modified electrode, using ferrocene carboxylic acid as a mediator. nih.gov
Table 2: Key Parameters of a Ferrocene-Mediated Glucose Oxidase Biosensor
| Parameter | Description | Typical Value/Characteristic |
| Mediator | Facilitates electron transfer between enzyme and electrode. | Ferrocene derivatives |
| Enzyme | Catalyzes the oxidation of glucose. | Glucose Oxidase (GOx) |
| Detection Principle | Amperometric measurement of the mediated electron transfer current. | Current proportional to glucose concentration |
| Operating Potential | Lowered potential to reduce interferences. | Varies with specific design |
| Response Time | Time to reach a steady-state signal. | Typically a few seconds |
Immunosensing and Biomolecular Recognition Architectures
The formation of well-defined and stable self-assembled monolayers by 8-Ferrocenyl-1-Octanethiol provides an excellent platform for the development of immunosensors and other biomolecular recognition systems. In these architectures, antibodies or other recognition molecules are attached to the surface of the SAM.
The ferrocene units within the monolayer serve as signal-generating probes. When the target antigen or biomolecule binds to the immobilized recognition element, it can cause a change in the local environment of the ferrocene molecules. This change, which can be steric, electrostatic, or conformational, alters the electrochemical response of the ferrocene. The resulting shift in the redox potential or change in the current can be measured to quantify the concentration of the target analyte. This label-free detection strategy is a significant advantage of using ferrocene-modified SAMs in immunosensing.
Detection of Specific Analytes (e.g., PSA, ammonium (B1175870) ions)
Building on the principles of immunosensing and enzyme-mediated sensing, 8-Ferrocenyl-1-Octanethiol can be incorporated into biosensors for the detection of specific, clinically relevant analytes. For example, a biosensor for prostate-specific antigen (PSA), a biomarker for prostate cancer, can be fabricated by immobilizing anti-PSA antibodies on an 8-Ferrocenyl-1-Octanethiol SAM. nih.govresearchgate.net The binding of PSA to the antibodies would then be detected electrochemically via the ferrocene signal. nih.govresearchgate.net
Similarly, sensors for small ions like ammonium can be designed. While direct binding of ammonium ions to a simple ferrocenyl-alkanethiol monolayer is unlikely to produce a significant signal, the monolayer can be functionalized with specific ionophores or enzymes that interact with ammonium ions. For instance, the integration of enzymes like glutamate dehydrogenase, which consumes ammonium ions in its reaction, could be coupled with a ferrocene-mediated electron transfer system to enable ammonium detection. Ferrocene-based receptors have also been investigated for the electrochemical recognition of various anions and cations. mdpi.commdpi.com
Design of Low Power Consumption Portable Bioanalytical Systems
The use of 8-Ferrocenyl-1-Octanethiol in electrochemical biosensors is highly compatible with the development of low-power, portable bioanalytical systems. Amperometric and potentiometric detection methods, which are typically employed with these sensors, require relatively simple and low-power electronic instrumentation.
The ability to perform label-free detection, as described in the context of immunosensing, eliminates the need for additional reagents and complex assay steps, further simplifying the design of portable devices. The stability of the self-assembled monolayers also contributes to the development of robust and reusable sensors suitable for point-of-care and field applications. By integrating these ferrocene-based biosensors with microfluidics and miniaturized electronics, it is possible to create compact and efficient bioanalytical systems with minimal power requirements.
Molecular Electronics and Functional Devices
Beyond biosensing, 8-Ferrocenyl-1-Octanethiol is a molecule of significant interest in the field of molecular electronics. The goal of molecular electronics is to use individual molecules or small groups of molecules as the active components in electronic circuits. The well-defined structure of 8-Ferrocenyl-1-Octanethiol, with its conductive ferrocene headgroup, insulating alkyl chain, and thiol anchor group, makes it an ideal candidate for studying charge transport at the molecular scale.
When a SAM of 8-Ferrocenyl-1-Octanethiol is formed between two electrodes, it creates a molecular junction. The electrical properties of this junction, such as its conductance and current-voltage characteristics, can be precisely measured. tudelft.nlnih.gov The ferrocene unit can exist in different oxidation states, and switching between these states can modulate the conductivity of the molecular junction, opening up possibilities for the development of molecular switches and memory elements. osti.gov
8-Ferrocenyl-1-Octanethiol: A Versatile Component in Advanced Materials and Systems
The organometallic compound 8-Ferrocenyl-1-Octanethiol is emerging as a critical component in the development of sophisticated materials and electronic systems. Its unique molecular structure, which combines a redox-active ferrocene headgroup with an alkanethiol chain, enables a range of applications from molecular electronics to nanotechnology and catalysis. This article explores the multifaceted roles of 8-Ferrocenyl-1-Octanethiol in these advanced fields, focusing on its application in molecular junctions, surface engineering, and as a redox-active material.
Theoretical and Computational Investigations of 8 Ferrocenyl 1 Octanethiol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for probing the intricate electronic characteristics of 8-Ferrocenyl-1-Octanethiol. By solving the quantum mechanical equations that describe the electron density of the system, DFT can accurately predict a variety of molecular properties.
Prediction of Electronic States and Redox Behavior
DFT calculations are instrumental in understanding the electronic states of 8-Ferrocenyl-1-Octanethiol, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are critical in determining the molecule's redox behavior. The HOMO is typically localized on the ferrocene (B1249389) moiety, specifically the iron atom, indicating that this is the site of oxidation. The energy of the HOMO is directly related to the ionization potential and, consequently, the oxidation potential of the molecule.
Theoretical protocols based on DFT have been developed to calculate the redox potentials of transition metal complexes with a reasonable degree of accuracy dtu.dkchemrxiv.orgresearchgate.netresearchgate.net. For the ferrocene/ferrocenium (B1229745) (Fc/Fc+) redox couple, which is the active center in 8-Ferrocenyl-1-Octanethiol, DFT calculations can predict the standard redox potential by computing the Gibbs free energy difference between the oxidized and reduced species researchgate.net. The accuracy of these predictions is sensitive to the choice of functional and basis set, with hybrid functionals often providing results in good agreement with experimental values obtained from techniques like cyclic voltammetry researchgate.net.
Table 1: Predicted Electronic Properties of Ferrocene-based Systems from DFT Calculations
| Property | Description | Typical Predicted Values for Ferrocene Derivatives |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to oxidation potential. | -5.0 to -6.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to reduction potential. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 2.5 to 4.5 eV |
Note: These are typical value ranges for ferrocene derivatives and can vary based on the specific molecule and computational methodology.
Elucidation of Adsorption Geometries and Interfacial Interactions
When 8-Ferrocenyl-1-Octanethiol forms a self-assembled monolayer on a gold surface, its orientation and the nature of the molecule-substrate interaction are crucial for the properties of the resulting film. DFT calculations can model the adsorption of the thiol group onto a gold surface, typically Au(111), to determine the most stable adsorption geometry. These calculations have shown that the sulfur atom preferentially binds to the hollow sites of the gold lattice, forming a strong covalent bond.
The calculations also provide insights into the tilt angle of the octanethiol chain with respect to the surface normal. This tilt is a result of the interplay between the Au-S bond, van der Waals interactions between adjacent alkyl chains, and steric hindrance from the bulky ferrocene head groups. For mixed monolayers of ferrocene-terminated and unsubstituted alkanethiols, DFT can help understand the phase behavior and domain formation researchgate.net.
Molecular Dynamics Simulations for SAM Structure and Dynamics
While DFT is excellent for understanding electronic properties and static structures, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior and large-scale structure of 8-Ferrocenyl-1-Octanethiol self-assembled monolayers polito.itpusan.ac.krescholarship.orguakron.edu. MD simulations model the system as a collection of atoms interacting through a set of classical force fields, allowing for the study of the system's evolution over time.
MD simulations of analogous systems, such as 6-ferrocenyl-hexanethiol on gold, have provided valuable insights into the formation and properties of these SAMs polito.it. These simulations show that the molecules arrange themselves into a densely packed monolayer. The octanethiol chains exhibit a collective tilt to maximize van der Waals interactions, while the terminal ferrocene groups form the outer surface of the monolayer. The simulations can also reveal the presence of defects and domain boundaries within the SAM. Furthermore, MD can be used to study the behavior of the monolayer when subjected to external stimuli, such as an electric field, which can induce changes in the orientation of the ferrocene moieties polito.it.
Table 2: Structural Parameters of Alkanethiol SAMs from Molecular Dynamics Simulations
| Parameter | Description | Typical Simulated Values |
|---|---|---|
| Monolayer Thickness | The average height of the monolayer from the substrate surface. | 1.0 - 1.5 nm |
| Tilt Angle | The angle of the alkyl chain with respect to the surface normal. | 25° - 35° |
Note: These values are typical for alkanethiol SAMs and can be influenced by the terminal group and chain length.
Application of Marcus-Hush-Chidsey Theory for Electron Transfer Modeling
The kinetics of electron transfer between the ferrocene redox center in an 8-Ferrocenyl-1-Octanethiol SAM and the underlying electrode is a key aspect of its electrochemical behavior. The Marcus-Hush-Chidsey (MHC) theory provides a microscopic model for this heterogeneous electron transfer process researchgate.netmit.eduunc.eduarxiv.orgresearchgate.net. The MHC model extends the classical Marcus theory of electron transfer to account for the continuum of electronic states in the metal electrode mit.eduunc.eduarxiv.orgresearchgate.net.
The rate of electron transfer in this framework is dependent on several key parameters: the reorganization energy (λ), the electronic coupling between the ferrocene and the electrode, and the applied overpotential. The reorganization energy represents the energy required to distort the molecule and the surrounding solvent from the equilibrium geometry of the initial state to that of the final state. The MHC theory has been successfully applied to analyze cyclic voltammetry data for ferrocene-alkanethiol monolayers, allowing for the extraction of these fundamental electron transfer parameters researchgate.netunc.edu.
Quantum Mechanical Calculations for Reactivity and Stability
Quantum mechanical calculations, primarily using DFT, are also employed to assess the chemical reactivity and stability of 8-Ferrocenyl-1-Octanethiol dntb.gov.ua. These calculations can determine various molecular descriptors that correlate with reactivity. For instance, the HOMO-LUMO gap is an indicator of chemical stability; a larger gap suggests lower reactivity.
Furthermore, these calculations can be used to compute bond dissociation energies. The strength of the sulfur-hydrogen bond in the free thiol and the gold-sulfur bond in the adsorbed state are critical for the formation and stability of the SAM. Similarly, the stability of the ferrocene moiety towards decomposition can be assessed by calculating the energies of potential degradation pathways. These theoretical insights are crucial for understanding the long-term stability and performance of devices based on 8-Ferrocenyl-1-Octanethiol.
Statistical and Predictive Modeling of Device Performance
In the realm of molecular electronics, the ability to predict the performance of a device based on the molecular structure of its active components is a significant goal. For systems incorporating 8-Ferrocenyl-1-Octanethiol, statistical and predictive modeling serves as a crucial bridge between theoretical understanding and practical device engineering. These models leverage computational chemistry, machine learning, and statistical analysis to forecast key performance metrics, thereby accelerating the design and optimization of novel electronic devices.
The performance of devices utilizing self-assembled monolayers (SAMs) of molecules like 8-Ferrocenyl-1-Octanethiol is dependent on a variety of factors including the length of the alkyl spacer, the choice of the anchoring group, and the nature of the redox-active head group. utwente.nl Predictive models aim to capture these relationships to provide insights into device behavior.
Quantitative Structure-Property Relationship (QSPR) Models
The development of a QSPR model typically involves the following steps:
Data Collection: A dataset of molecules with known properties is assembled. In this context, this would ideally include 8-Ferrocenyl-1-Octanethiol and a series of structurally similar ferrocene derivatives.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Quantum-chemical descriptors: Calculated using quantum chemistry methods (e.g., HOMO/LUMO energies, dipole moment).
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the observed property.
Model Validation: The predictive power of the model is assessed using techniques like cross-validation and external validation.
k_et = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + ε
A hypothetical data table illustrating the inputs for such a model is presented below.
| Compound | Alkyl Chain Length | HOMO Energy (eV) | Dipole Moment (Debye) | Predicted k_et (s⁻¹) |
| 4-Ferrocenyl-1-butanethiol | 4 | -4.85 | 2.1 | 1.2 x 10⁴ |
| 6-Ferrocenyl-1-hexanethiol | 6 | -4.90 | 2.3 | 5.5 x 10³ |
| 8-Ferrocenyl-1-Octanethiol | 8 | -4.95 | 2.5 | 2.1 x 10³ |
| 10-Ferrocenyl-1-decanethiol | 10 | -4.98 | 2.7 | 8.0 x 10² |
| 12-Ferrocenyl-1-dodecanethiol | 12 | -5.00 | 2.9 | 3.1 x 10² |
This table is illustrative and does not represent actual experimental data.
Machine Learning Approaches
More recently, machine learning (ML) has emerged as a powerful tool for predicting the behavior of molecular systems. youtube.comsciencedaily.com ML algorithms can capture complex, non-linear relationships that may be missed by traditional QSPR models. chemrxiv.org For devices based on 8-Ferrocenyl-1-Octanethiol, ML models could be trained on data from quantum chemistry simulations or experimental measurements to predict a range of device characteristics.
A common application of ML in this field is the prediction of current-voltage (I-V) characteristics of molecular junctions. chemrxiv.org A neural network, for example, could be trained on a large dataset of I-V curves from different molecular junctions. The input to the network could include molecular descriptors of the active molecule (like 8-Ferrocenyl-1-Octanethiol), as well as parameters related to the device architecture (e.g., electrode materials, temperature).
The following table illustrates the kind of data that could be used to train an ML model to predict the rectification ratio of a molecular diode incorporating different ferrocene-alkanethiols.
| Compound | Molecular Length (Å) | HOMO-LUMO Gap (eV) | Electrode Work Function (eV) | Rectification Ratio |
| 4-Ferrocenyl-1-butanethiol | 10.2 | 3.5 | 4.8 | 15 |
| 6-Ferrocenyl-1-hexanethiol | 12.7 | 3.4 | 4.8 | 25 |
| 8-Ferrocenyl-1-Octanethiol | 15.2 | 3.3 | 4.8 | 40 |
| 10-Ferrocenyl-1-decanethiol | 17.7 | 3.2 | 4.8 | 60 |
| 12-Ferrocenyl-1-dodecanethiol | 20.2 | 3.1 | 4.8 | 85 |
This table is illustrative and does not represent actual experimental data.
First-Principles and Multiscale Modeling
At a more fundamental level, first-principles calculations based on quantum mechanics can provide detailed insights into the electron transport properties of single molecules. arxiv.org Methods like Density Functional Theory (DFT) combined with Non-Equilibrium Green's Function (NEGF) formalism are often used to simulate the behavior of molecular junctions. acs.org
For a molecule like 8-Ferrocenyl-1-Octanethiol, these simulations can predict:
The transmission spectrum, which describes the probability of an electron with a certain energy passing through the molecule.
The current-voltage (I-V) characteristics.
The effects of molecular conformation and binding geometry on charge transport. nih.gov
Due to the computational cost of these methods, they are often used to generate high-quality data for a limited number of systems. This data can then be used to parameterize or validate higher-level statistical and machine learning models. A multiscale approach, combining quantum chemical calculations with larger-scale simulations, can provide a more complete picture of device performance. acs.org
The table below presents hypothetical results from a DFT-NEGF simulation for 8-Ferrocenyl-1-Octanethiol, illustrating the kind of data that can be generated for use in predictive models.
| Parameter | Simulated Value |
| 8-Ferrocenyl-1-Octanethiol | |
| HOMO Energy (eV) | -5.10 |
| LUMO Energy (eV) | -1.80 |
| HOMO-LUMO Gap (eV) | 3.30 |
| Transmission at Fermi Level (G/G₀) | 1.5 x 10⁻⁴ |
| Calculated Zero-Bias Conductance (S) | 1.16 x 10⁻⁸ |
This table is illustrative and does not represent actual experimental data.
By integrating these diverse modeling approaches, researchers can develop a comprehensive understanding of the factors that govern the performance of electronic devices based on 8-Ferrocenyl-1-Octanethiol. This predictive capability is essential for the rational design of next-generation molecular electronic components.
Future Research Directions and Emerging Opportunities for 8 Ferrocenyl 1 Octanethiol
Advancements in Scalable and Sustainable Synthetic Methodologies
The widespread application of 8-Ferrocenyl-1-Octanethiol is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic routes. Current laboratory-scale syntheses, while effective, often rely on multi-step procedures that can be resource-intensive and difficult to scale up. Future research will prioritize the development of scalable and sustainable methodologies to meet potential industrial demand.
A key focus will be the exploration of "green chemistry" principles. This includes the use of less hazardous solvents, renewable starting materials, and catalytic reactions that minimize waste. One promising avenue is the development of one-pot syntheses that combine multiple reaction steps into a single, streamlined process. Additionally, exploring flow chemistry approaches could offer significant advantages in terms of scalability, safety, and process control. The development of robust purification techniques that avoid traditional column chromatography, such as crystallization or selective precipitation, will also be crucial for large-scale production.
| Synthesis Parameter | Current Approach (Typical) | Future Goal (Scalable & Sustainable) |
| Solvent | Chlorinated hydrocarbons, THF | Water, ethanol (B145695), ionic liquids, supercritical CO2 |
| Catalyst | Stoichiometric reagents | Heterogeneous catalysts, biocatalysts |
| Reaction Steps | Multi-step, purification at each stage | One-pot synthesis, continuous flow reactions |
| Energy Input | High-temperature reflux | Microwave-assisted, sonication, ambient temperature |
| Waste Generation | Significant solvent and reagent waste | Minimized waste, recyclable catalysts and solvents |
Hybrid Material Design with Novel Nanostructures
The ability of 8-Ferrocenyl-1-Octanethiol to form stable self-assembled monolayers (SAMs) on gold and other noble metal surfaces makes it an ideal candidate for the creation of advanced hybrid materials. Future research will move beyond simple planar surfaces to explore the integration of this molecule with a diverse range of novel nanostructures.
The functionalization of nanoparticles, particularly gold and iron oxide nanoparticles, with 8-Ferrocenyl-1-Octanethiol will continue to be a major area of interest. These hybrid nanomaterials can exhibit unique electronic, magnetic, and optical properties, making them suitable for applications in catalysis, sensing, and drug delivery. Research will focus on precisely controlling the density and orientation of the ferrocenylalkanethiol on the nanoparticle surface to fine-tune the material's properties.
Furthermore, the incorporation of 8-Ferrocenyl-1-Octanethiol into more complex nanostructures such as carbon nanotubes, graphene, and quantum dots is an exciting frontier. These hybrid materials could lead to the development of novel electronic components, highly sensitive sensors, and new types of electrocatalysts. The covalent attachment or non-covalent assembly of 8-Ferrocenyl-1-Octanethiol onto these nanostructures will be a key area of synthetic exploration.
Expansion into Bioelectronic Interfaces and Medical Diagnostics
The redox activity of the ferrocene (B1249389) moiety makes 8-Ferrocenyl-1-Octanethiol a powerful tool for developing bioelectronic interfaces and advanced medical diagnostic devices. Future research in this area will focus on leveraging its electron-mediating capabilities for the sensitive and selective detection of biomolecules.
A significant opportunity lies in the development of next-generation electrochemical biosensors. By immobilizing enzymes, antibodies, or DNA aptamers on a gold electrode modified with a SAM of 8-Ferrocenyl-1-Octanethiol, highly specific sensors for a wide range of analytes can be created. For example, glucose oxidase can be immobilized for the detection of glucose, and specific antibodies can be used for the development of immunoassays to detect disease biomarkers. The ferrocene acts as an efficient electron shuttle between the biological recognition event and the electrode surface, enabling sensitive electrochemical detection.
Beyond simple biosensors, there is potential to integrate 8-Ferrocenyl-1-Octanethiol into more complex bioelectronic devices. This could include the development of "smart" surfaces that can electronically respond to biological signals, or the creation of interfaces for direct communication with living cells. These advancements could pave the way for new in-vitro diagnostic tools and even implantable biosensors for continuous health monitoring.
| Diagnostic Application | Analyte | Biorecognition Element | Role of 8-Ferrocenyl-1-Octanethiol |
| Diabetes Monitoring | Glucose | Glucose Oxidase | Electron Mediator |
| Infectious Disease | Pathogen-specific antigens | Antibodies | Signal Transducer |
| Cancer Detection | Cancer biomarkers | Aptamers | Redox Probe |
| Genetic Screening | Specific DNA sequences | DNA probes | Hybridization Indicator |
Advanced In-Situ Characterization for Dynamic Processes
A deeper understanding of the dynamic processes occurring at the interface of 8-Ferrocenyl-1-Octanethiol self-assembled monolayers is crucial for optimizing their performance in various applications. Future research will increasingly rely on advanced in-situ characterization techniques to probe these interfaces in real-time and under operating conditions.
Techniques such as electrochemical scanning tunneling microscopy (EC-STM) and in-situ atomic force microscopy (AFM) will provide unprecedented atomic and molecular-level insights into the structure and ordering of the SAMs on electrode surfaces. These methods can visualize how the monolayer structure changes in response to an applied potential or upon interaction with other molecules.
Spectroelectrochemical techniques, which combine spectroscopy with electrochemistry, will also play a vital role. In-situ surface-enhanced infrared reflection-absorption spectroscopy (SEIRAS) can provide information about the orientation and conformation of the 8-Ferrocenyl-1-Octanethiol molecules and the influence of the electrolyte on the monolayer. Photoelectron-based spectroelectrochemistry can probe the electronic structure of the ferrocene/ferrocenium (B1229745) redox couple and the interfacial energetics. These advanced characterization methods will be instrumental in elucidating the mechanisms of electron transfer and ion pairing, which are fundamental to the functionality of these modified surfaces.
Predictive Design through Enhanced Computational Chemistry
Computational chemistry is poised to become an indispensable tool for the predictive design of new materials and systems based on 8-Ferrocenyl-1-Octanethiol. As computational power increases and theoretical models become more sophisticated, it will be possible to simulate and predict the behavior of this molecule and its assemblies with high accuracy.
Density functional theory (DFT) calculations can be used to investigate the electronic structure, redox potentials, and spectroscopic properties of 8-Ferrocenyl-1-Octanethiol and its derivatives. These calculations can help in understanding the fundamental factors that govern its electrochemical behavior and can guide the design of new molecules with tailored properties.
Molecular dynamics (MD) simulations will be crucial for studying the self-assembly process of 8-Ferrocenyl-1-Octanethiol on different surfaces and for understanding the structure and dynamics of the resulting monolayers. These simulations can provide insights into the packing density, orientation of the molecules, and the role of solvent and electrolyte ions in stabilizing the monolayer. By combining DFT and MD simulations, researchers will be able to build comprehensive models that can predict the performance of 8-Ferrocenyl-1-Octanethiol-based devices, thereby accelerating the discovery and development of new applications.
Integration into Smart Materials and Responsive Systems
The reversible redox behavior of the ferrocene unit in 8-Ferrocenyl-1-Octanethiol opens up exciting possibilities for its integration into smart materials and responsive systems. These are materials that can change their properties in response to an external stimulus, such as an electrical potential, light, or the presence of a specific chemical.
Future research will explore the development of electrochemically switchable surfaces based on 8-Ferrocenyl-1-Octanethiol SAMs. By switching the ferrocene between its neutral and oxidized (ferrocenium) states, it is possible to modulate the surface properties, such as its wettability, adhesion, and optical properties. This could lead to the development of "smart" windows, self-cleaning surfaces, and microfluidic devices with tunable flow characteristics.
Furthermore, the incorporation of 8-Ferrocenyl-1-Octanethiol into polymer matrices or hydrogels could lead to the creation of redox-responsive materials. These materials could be designed to swell or shrink, release a payload, or change their mechanical properties in response to an electrochemical signal. Such systems could find applications in drug delivery, soft robotics, and adaptive materials. The ability to control material properties at the molecular level through the redox chemistry of 8-Ferrocenyl-1-Octanethiol presents a vast and largely unexplored landscape for materials innovation.
Q & A
Q. What are the recommended methods for synthesizing 8-Ferrocenyl-1-Octanethiol, and how can purity be ensured?
Synthesis typically involves functionalizing ferrocene with an octanethiol chain. A common approach is thiol-ene "click" chemistry or coupling ferrocene derivatives with thiol-containing precursors. Post-synthesis, purity is verified using HPLC (≥95% purity is standard ). Purification may involve column chromatography or recrystallization. Ensure inert conditions (e.g., argon atmosphere) to prevent oxidation of the thiol group .
Q. What safety protocols are critical when handling 8-Ferrocenyl-1-Octanethiol?
Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation of vapors or aerosols. Avoid exposure to oxidizers (e.g., chlorates, peroxides) and metals, as these may trigger hazardous reactions . Store at -20°C in airtight, light-resistant containers to prevent degradation .
Q. How is 8-Ferrocenyl-1-Octanethiol characterized structurally and functionally?
Key techniques include:
- NMR spectroscopy : Confirm ferrocene (δ 4.0–4.3 ppm for cyclopentadienyl protons) and thiol chain integration.
- Mass spectrometry : Validate molecular weight (330.31 g/mol) .
- Electrochemical methods : Cyclic voltammetry to assess redox behavior (ferrocene/ferrocenium couple at ~0.3 V vs. Ag/AgCl) .
Advanced Research Questions
Q. How can self-assembled monolayers (SAMs) of 8-Ferrocenyl-1-Octanethiol be optimized for electrochemical biosensing applications?
SAM quality depends on substrate pretreatment (e.g., gold electrode polishing with alumina slurry), incubation time (12–24 hours), and solvent choice (ethanol or toluene). Use atomic force microscopy (AFM) or ellipsometry to monitor monolayer thickness and homogeneity. Electrochemical impedance spectroscopy (EIS) can evaluate defect density . For biosensing, functionalize SAMs with biorecognition elements (e.g., antibodies) while retaining redox activity .
Q. What experimental factors lead to inconsistencies in redox potential measurements for 8-Ferrocenyl-1-Octanethiol SAMs?
Variations may arise from:
- Electrode surface roughness : Affects electron transfer kinetics; use polished or template-stripped gold surfaces.
- Electrolyte composition : Ionic strength and pH influence double-layer capacitance.
- SAM packing density : Sparse monolayers increase leakage currents. Validate with control experiments (e.g., blocking with mercaptohexanol) .
Q. How do structural modifications of 8-Ferrocenyl-1-Octanethiol impact its electrochemical properties?
Altering the alkyl chain length or substituting the ferrocene moiety can modulate electron transfer rates and SAM stability. For example:
Q. What strategies resolve contradictions in SAM formation kinetics reported in literature?
Discrepancies often stem from solvent polarity, temperature, or substrate crystallography. Systematic studies using quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) can provide real-time adsorption data. Cross-validate with X-ray photoelectron spectroscopy (XPS) to confirm surface coverage .
Methodological Considerations
Q. What controls are essential when studying 8-Ferrocenyl-1-Octanethiol in electron transfer experiments?
Include:
Q. How should researchers address batch-to-batch variability in synthesis?
Implement strict QC protocols:
- Track reaction yield, purity (via HPLC), and spectroscopic fingerprints.
- Use standardized reagents (e.g., anhydrous solvents) and inert storage conditions .
Data Analysis & Reproducibility
Q. What statistical methods are appropriate for analyzing electrochemical data from 8-Ferrocenyl-1-Octanethiol SAMs?
Apply:
- Peak current normalization : To account for electrode surface area differences.
- Langmuir isotherm modeling : For adsorption kinetics.
- Error propagation analysis : When calculating electron transfer rates from cyclic voltammetry .
Q. How can researchers ensure reproducibility in SAM-based studies?
Document:
- Substrate cleaning protocols (e.g., piranha solution treatment).
- Environmental conditions (temperature, humidity).
- Instrument calibration (e.g., potentiostat settings). Share raw data and analysis scripts via open-access platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
